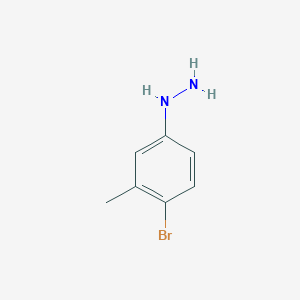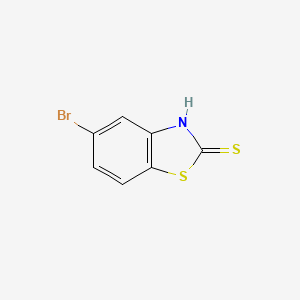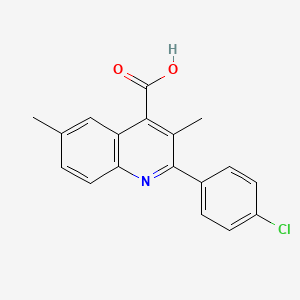
2-(2-Methylbenzyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbenzyl)azepane is an organic compound that belongs to the class of cyclic amines. It features a seven-membered ring containing one nitrogen atom and a 2-methylbenzyl substituent. This compound is a colorless liquid that is soluble in water and organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbenzyl)azepane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical methodology involves the use of palladium-catalyzed reactions under mild conditions, which allows for the formation of non-fused N-aryl azepane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing processes. These processes often include the use of custom synthesis and procurement methods to ensure the availability of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbenzyl)azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(2-Methylbenzyl)azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a novel inhibitor in biological studies.
Industry: It is used in the production of pharmaceuticals and other high-value materials
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbenzyl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Methylbenzyl)azepane include:
Azepane: A seven-membered ring with a nitrogen atom.
Oxepane: A seven-membered ring with an oxygen atom.
Silepane: A seven-membered ring with a silicon atom.
Phosphepane: A seven-membered ring with a phosphorus atom.
Thiepane: A seven-membered ring with a sulfur atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[(2-methylphenyl)methyl]azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-7-4-5-8-13(12)11-14-9-3-2-6-10-15-14/h4-5,7-8,14-15H,2-3,6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYLRNHRKUXOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397814 |
Source


|
| Record name | 2-[(2-methylphenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-31-5 |
Source


|
| Record name | 2-[(2-methylphenyl)methyl]azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
